molecular formula C11H20N2O2 B15068536 Azepan-2-yl(morpholino)methanone

Azepan-2-yl(morpholino)methanone

Cat. No.: B15068536
M. Wt: 212.29 g/mol
InChI Key: CYDPYMRLTLLFCC-UHFFFAOYSA-N
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Description

Azepan-2-yl(morpholino)methanone is a ketone derivative featuring a seven-membered azepane ring linked to a morpholine moiety via a carbonyl group. These compounds share a common morpholino-methanone core, which is synthesized through nucleophilic acyl substitution reactions between morpholine and acyl chlorides. The azepane ring in this compound introduces unique steric and electronic properties compared to aromatic substituents in other analogs.

Properties

IUPAC Name

azepan-2-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(13-6-8-15-9-7-13)10-4-2-1-3-5-12-10/h10,12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDPYMRLTLLFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-2-yl(morpholino)methanone can be synthesized through a series of chemical reactions involving azepane and morpholine derivatives. One common method involves the reaction of azepane with morpholine in the presence of a suitable catalyst and solvent. The reaction typically proceeds under mild conditions, such as room temperature, and may require purification steps like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Azepan-2-yl(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and are often conducted at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Azepan-2-yl(morpholino)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azepan-2-yl(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Azepan-2-yl(morpholino)methanone (inferred structure) with key analogs from the evidence:

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Features
This compound (inferred) C₁₁H₂₀N₂O₂ ~212.29 Azepane ring Seven-membered ring; potential conformational flexibility and increased lipophilicity
(2-Iodo-3-methylphenyl)(morpholino)methanone C₁₂H₁₄INO₂ 331.15 2-Iodo, 3-methylphenyl Halogenated aromatic ring; higher molecular weight due to iodine substituent
(2-Fluoro-3-nitrophenyl)(morpholino)methanone C₁₁H₁₂FN₂O₄ 267.23 2-Fluoro, 3-nitrophenyl Electron-withdrawing groups (F, NO₂); influences reactivity and solubility
(3-Amino-2-fluorophenyl)(morpholino)methanone C₁₁H₁₄FN₂O₂ 237.24 3-Amino, 2-fluorophenyl Amino group enhances hydrogen-bonding potential; impacts pharmacokinetics

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, F) in the fluoronitro analog reduce electron density at the carbonyl group, altering reactivity in further derivatization .
  • Solubility : The iodine substituent in the 2-iodo-3-methylphenyl analog increases molecular weight and may reduce aqueous solubility compared to the azepane-containing compound .

Comparison of Reaction Conditions :

  • Reagents: Acyl chlorides with electron-withdrawing groups (e.g., NO₂) react faster with morpholine due to increased electrophilicity .
  • Workup : All analogs require aqueous workup and purification via chromatography or recrystallization, but halogenated derivatives (e.g., iodo-substituted) may pose challenges in handling due to stability issues .

Biological Activity

Azepan-2-yl(morpholino)methanone is a chemical compound that exhibits potential biological activities, primarily due to its structural characteristics, which include an azepane ring and a morpholino group. This article delves into the biological activity of this compound, exploring its pharmacological implications, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

This compound belongs to the class of morpholine derivatives, known for their diverse biological activities. The compound's structure can be described as follows:

  • Azepane Ring : A seven-membered saturated ring containing nitrogen.
  • Morpholino Group : A six-membered ring containing one oxygen and one nitrogen atom.
  • Methanone Moiety : Indicates the presence of a carbonyl group (C=O) attached to the azepane nitrogen.

These structural features may influence the compound's reactivity and biological properties, making it a valuable subject for further research.

Biological Activities

The specific biological activity of this compound has not been fully elucidated through targeted pharmacological studies. However, preliminary investigations suggest several potential areas of activity:

  • Antimicrobial Properties : Morpholine derivatives have been studied for their antimicrobial effects, and this compound may share similar properties based on its structural analogs.
  • Anticancer Activity : Research indicates that morpholine derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown efficacy in reducing cell viability in various cancer cell lines .
  • Antidiabetic Potential : The compound may also possess antidiabetic properties, similar to other morpholine derivatives that have been evaluated as potential inhibitors of α-glucosidases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in various physiological processes. For example, its potential role in inhibiting selective norepinephrine reuptake could influence metabolic pathways relevant to its proposed antidiabetic activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with other related compounds is presented below:

Compound NameStructure FeaturesUnique Attributes
Morpholinomethyl ketonesContains morpholine and ketone functionalitiesBroad biological activity spectrum
Piperidinomethyl ketonesSimilar cyclic structure but with piperidineOften exhibits different pharmacological profiles
Azetidinomethyl ketonesFour-membered cyclic structureGenerally less stable than azepane derivatives

This table highlights how this compound fits within a broader context of morpholine-related compounds while emphasizing its distinctiveness.

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